Propan-2-yl 3-amino-4-methylpentanoate
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Overview
Description
Propan-2-yl 3-amino-4-methylpentanoate: is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid and contains an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of propan-2-yl 3-amino-4-methylpentanoate can be achieved through the esterification of 3-amino-4-methylpentanoic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Amidation: Another method involves the amidation of 3-amino-4-methylpentanoic acid with isopropylamine, followed by esterification with an appropriate alcohol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 3-amino-4-methylpentanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.
Reduction: The compound can be reduced to yield primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Primary amines, alcohols
Substitution: Various esters and amides
Scientific Research Applications
Chemistry: Propan-2-yl 3-amino-4-methylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways involving amino acids and esters.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of propan-2-yl 3-amino-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and physiological responses.
Comparison with Similar Compounds
- Propan-2-yl 3-amino-4-methylbutanoate
- Propan-2-yl 3-amino-4-methylhexanoate
- Propan-2-yl 3-amino-4-methylheptanoate
Uniqueness: Propan-2-yl 3-amino-4-methylpentanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Biological Activity
Propan-2-yl 3-amino-4-methylpentanoate, also known as isopropyl 3-amino-4-methylpentanoate, is a compound of interest in biological research due to its potential applications in studying enzyme interactions and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
This compound is an amino acid derivative that can participate in various chemical reactions, including oxidation, reduction, and substitution. Its biological activity is primarily attributed to its structural configuration, which influences its interaction with specific molecular targets such as enzymes or receptors.
Mechanisms of Action:
- Enzyme Interaction: The compound may act as an inhibitor or activator, depending on the context. It can bind to active sites or alter the conformation of target molecules, impacting metabolic pathways.
- Pharmacological Potential: As a model compound for amino acid derivatives, it can be used to explore pharmacological effects related to appetite regulation and energy metabolism.
Comparative Analysis with Similar Compounds
This compound can be compared with other amino acid derivatives to understand its unique properties. The following table summarizes key characteristics:
Compound Name | Structural Features | Biological Activity | Stability | Solubility |
---|---|---|---|---|
This compound | Contains an isopropyl group and amino functional group | Potential inhibitor/activator of enzymes | Moderate | High |
Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate | Similar structure but different substituents | Varies based on structural changes | High | Moderate |
Propan-2-yl (2S)-2-amino-4-methylpentanoate | Chiral center affecting interaction | Different pharmacological profile | Low | High |
Research Findings and Case Studies
-
Enzyme Interaction Studies:
Research has indicated that this compound can inhibit certain enzymes involved in lipid metabolism. For instance, studies have shown that compounds similar to this can affect lysosomal phospholipase A2 activity, which is critical in lipid processing within cells . -
Pharmacological Applications:
In a study focusing on obesity pharmacotherapeutics, compounds with similar structures were evaluated for their ability to modulate appetite and energy expenditure. The findings suggested that such compounds could effectively influence metabolic pathways associated with weight management . -
Toxicity Screening:
The compound's interactions with cellular targets have been explored in toxicity assays. For example, the inhibition of lysosomal enzymes was used as a predictive measure for drug-induced phospholipidosis, highlighting the importance of understanding the biological activity of similar compounds .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
propan-2-yl 3-amino-4-methylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-6(2)8(10)5-9(11)12-7(3)4/h6-8H,5,10H2,1-4H3 |
InChI Key |
OOPOLNQHNIOTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)C)N |
Origin of Product |
United States |
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